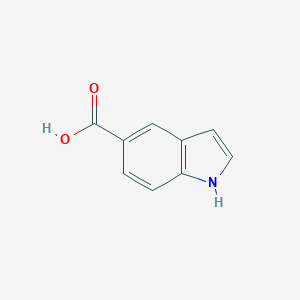

Indole-5-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZCGNHSIMFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-83-1 | |

| Record name | Poly(indole-5-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168218 | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-81-1 | |

| Record name | 1H-Indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Indole-5-Carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary

Indole-5-carboxylic acid (I5CA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike the more common indole-3-acetic acid derivatives (auxins), the C5-substituted isomer offers a unique vector for extending chemical space into the solvent-exposed regions of protein binding pockets, particularly in kinase and GPCR targets.

This guide analyzes I5CA not merely as a reagent, but as a strategic building block. It details the physicochemical constraints, synthetic pathways, and reactivity profiles necessary to integrate this moiety into high-throughput screening (HTS) libraries and lead optimization campaigns.

Structural & Physicochemical Profile

Molecular Architecture

The I5CA molecule consists of a bicyclic indole core functionalized at the 5-position with a carboxylic acid. This positioning is critical; unlike C3-substituents which often interact with the hinge region of kinases, the C5-vector typically points towards the solvent front or specific hydrophobic pockets (e.g., the "back pocket" in certain kinases).

| Property | Value | Relevance to Drug Discovery |

| CAS Number | 1670-81-1 | Unique Identifier |

| Molecular Weight | 161.16 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da) |

| Formula | C₉H₇NO₂ | -- |

| Melting Point | 211–213 °C | Indicates high crystal lattice energy; stable solid |

| pKa (COOH) | ~4.2–4.5 | Ionized at physiological pH (7.4); affects permeability |

| pKa (Indole NH) | ~16.2 | Very weak acid; requires strong bases (e.g., NaH) for deprotonation |

| LogP | ~1.99 | Moderate lipophilicity; good starting point for oral bioavailability |

| Solubility | DMSO: >200 mg/mL | Ideal for HTS stock solutions (typically 10 mM) |

Electronic Distribution & Reactivity Map

The indole ring is electron-rich (π-excessive). However, the carboxylic acid at C5 is an electron-withdrawing group (EWG), which subtly modulates the nucleophilicity of the ring.

-

C3 Position: Remains the most nucleophilic site, susceptible to electrophilic aromatic substitution (EAS).

-

N1 Position: Weakly acidic; can be alkylated to modulate solubility or target interactions.

-

C5-COOH: The primary handle for diversification via amide coupling or esterification.

Figure 1: Reactivity profile of this compound, highlighting the three orthogonal vectors for chemical modification.

Synthetic Pathways[1]

The Reissert Indole Synthesis (Classic Route)

For large-scale preparation, the Reissert synthesis is preferred due to the availability of starting materials and the defined regiochemistry.

-

Condensation: o-Nitrotoluene reacts with diethyl oxalate (base-catalyzed) to form the o-nitrophenylpyruvate.

-

Reductive Cyclization: Reduction of the nitro group (using Zn/AcOH or H₂/Pd) triggers spontaneous cyclization to the indole-2-carboxylic acid derivative.

-

Decarboxylation/Functionalization: Further manipulation yields the 5-substituted indole.

Fischer Indole Synthesis (Versatile Route)

The Fischer synthesis allows for the introduction of the carboxylic acid moiety via the hydrazine precursor.

-

Precursors: 4-Hydrazinobenzoic acid + suitable ketone/aldehyde.

-

Catalyst: Polyphosphoric acid (PPA) or ZnCl₂.

-

Advantage: Allows simultaneous introduction of substituents at C2/C3.

Figure 2: Fischer Indole Synthesis workflow for generating this compound derivatives.

Experimental Protocols

Protocol: Amide Coupling at C5 (Library Generation)

Context: This protocol is optimized for generating a library of amides, a common requirement in SAR (Structure-Activity Relationship) studies. It uses HATU, which is superior to EDC/HOBt for sterically demanding or electron-deficient amines.

Materials:

-

This compound (1.0 equiv)

-

Amine partner (R-NH₂, 1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve this compound (100 mg, 0.62 mmol) in anhydrous DMF (2 mL) in a sealed vial. Add DIPEA (324 µL, 1.86 mmol) followed by HATU (283 mg, 0.74 mmol).

-

Why: Pre-activation ensures the formation of the active ester (O-At) before the amine is introduced, reducing racemization (if chiral) and side reactions.

-

-

Coupling: Stir the mixture at room temperature for 15 minutes. The solution typically turns yellow.

-

Addition: Add the amine partner (0.68 mmol).

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: MW of amine + 161 - 18).

-

Workup (Self-Validating):

-

Dilute with EtOAc (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

-

Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

-

Wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: If purity <95%, purify via flash chromatography (Hexane/EtOAc gradient).

Protocol: C3-Formylation (Vilsmeier-Haack)

Context: To introduce a carbon handle at the nucleophilic C3 position.

-

Reagent Prep: Cool DMF (3 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv). Stir 30 min to form the Vilsmeier reagent (chloroiminium salt).

-

Addition: Add this compound (dissolved in DMF) dropwise.

-

Heating: Warm to RT, then heat to 60°C for 2 hours.

-

Hydrolysis: Pour onto ice/water and basify with NaOH to pH 9 to liberate the aldehyde.

Analytical Characterization

Confirming the structure of I5CA derivatives requires careful interpretation of NMR data, particularly distinguishing the aromatic protons.

1H NMR Signatures (DMSO-d₆, 400 MHz):

-

H4 (d, ~8.3 ppm): Appears as a doublet with meta-coupling (J ~1.5 Hz). This proton is deshielded by the adjacent carboxylic acid and the ring current.

-

H6 (dd, ~7.8 ppm): Doublet of doublets (Ortho coupling to H7, Meta coupling to H4).

-

H7 (d, ~7.5 ppm): Doublet (Ortho coupling to H6).

-

H2 (t/d, ~7.4 ppm): Characteristic indole C2 proton.

-

H3 (m, ~6.6 ppm): Upfield relative to other aromatic protons; diagnostic of the indole pyrrole ring.

-

NH (br s, ~11.3 ppm): Broad singlet, exchangeable with D₂O.

Pharmacological Applications

This compound is a "privileged structure" in kinase inhibitor design.

-

Kinase Binding: The indole NH often forms a hydrogen bond with the hinge region (e.g., Glu/Leu backbone) of kinases (CDK, EGFR).

-

Solvent Exposure: The C5-COOH derivatives project into the solvent-accessible region, allowing for the attachment of solubilizing groups (morpholines, piperazines) without disrupting the primary binding mode.

-

Case Study (Tropisetron): While primarily a 5-HT3 antagonist, the indole-3-carboxylic acid core is related. I5CA derivatives are explored as bioisosteres to tune selectivity between 5-HT receptors and kinases.

Figure 3: Strategic logic for utilizing this compound in kinase inhibitor design.

References

Indole-5-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Indole-5-carboxylic acid, a pivotal heterocyclic compound in the landscape of scientific research and pharmaceutical development. As a senior application scientist, the following sections are structured to deliver not just data, but a cohesive understanding of this molecule's significance, properties, and practical applications, grounded in established scientific principles.

Core Identification and Physicochemical Properties

This compound is a substituted indole, a bicyclic aromatic organic compound. The presence of the carboxylic acid group at the 5-position of the indole ring system imparts specific chemical reactivity and physical characteristics that are fundamental to its utility.

Key Identifiers and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 1670-81-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇NO₂ | [1][2][4] |

| Molecular Weight | 161.16 g/mol | [1][2][3][6] |

| Synonyms | 1H-Indole-5-carboxylic acid, 5-Carboxyindole | [2][3] |

| IUPAC Name | 1H-indole-5-carboxylic acid | [6] |

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Appearance | Light beige to yellow powder | [1][2] |

| Melting Point | 211-213 °C (lit.) | [1][3] |

| Solubility | Soluble in ethanol (50 mg/ml), dimethyl sulfoxide, and methanol. | [1] |

| pKa | 4.40 ± 0.30 (Predicted) | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1][5] |

The Role of this compound in Synthetic Chemistry and Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the carboxylic acid moiety and the indole ring itself.

The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This functional handle allows for the straightforward linkage of the indole core to other molecular fragments, a key strategy in fragment-based drug discovery and lead optimization. Furthermore, the indole ring can undergo electrophilic substitution reactions, providing a pathway for further diversification of the molecular structure.

Illustrative Synthetic Pathway: Amide Bond Formation

A common and fundamental reaction involving this compound is the formation of an amide bond. This reaction is central to the synthesis of numerous pharmaceutical agents.

Sources

- 1. This compound | 1670-81-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 99 1670-81-1 [sigmaaldrich.com]

- 4. This compound [oakwoodchemical.com]

- 5. 1670-81-1|1H-Indole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Purification of Indole-5-Carboxylic Acid

Part 1: Executive Summary & Physicochemical Profile

Indole-5-carboxylic acid (I5CA) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for tryptophan dioxygenase inhibitors and mitogen-activated protein kinase (MAPK) pathways. Its solubility behavior is governed by the interplay between the hydrophobic indole core and the hydrophilic, hydrogen-bond-donating carboxylic acid moiety at the C5 position.

Understanding the solubility landscape of I5CA is essential for:

-

Process Chemistry: Designing efficient crystallization and purification yields.

-

Drug Formulation: Enhancing bioavailability through co-crystal or salt formation.

-

Analytical Chemistry: Selecting appropriate solvents for HPLC and NMR analysis.

Physicochemical Properties

| Property | Value | Significance |

| CAS Number | 1670-87-7 | Unique Identifier |

| Molecular Weight | 161.16 g/mol | Small molecule, amenable to membrane permeability |

| Melting Point | 211–213 °C | High lattice energy, indicating strong intermolecular H-bonding in the solid state |

| pKa (Predicted) | ~4.40 (COOH) | Weak acid; solubility is pH-dependent in aqueous media |

| LogP | ~1.99 | Moderately lipophilic; prefers organic solvents over water |

| H-Bond Donors/Acceptors | 2 / 2 | Capable of forming stable dimers (carboxylic acid) and NH-pi interactions |

Part 2: Solubility Landscape in Organic Solvents

The solubility of I5CA follows a distinct "polarity-functionality" hierarchy. The high melting point suggests that the crystal lattice is stabilized by strong intermolecular hydrogen bonds (likely carboxylic acid dimers and NH···O interactions). To dissolve I5CA, a solvent must disrupt these lattice forces.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF | High (>200 mg/mL) | Strong dipole-dipole interactions and H-bond acceptance disrupt the acid dimers effectively. Ideal for stock solutions and reactions. |

| Polar Protic | Methanol, Ethanol | Moderate (~50 mg/mL) | Solvation occurs via H-bonding. Solubility increases significantly with temperature, making these ideal for recrystallization . |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good solubility due to dipole interactions. Acetone is excellent for dissolving crystals for GC/analytical recovery. |

| Chlorinated | Dichloromethane (DCM) | Temperature-Dependent | Low solubility at RT; moderate solubility at reflux. Useful for specific extraction protocols or recrystallization. |

| Non-Polar | Hexane, Heptane | Negligible | Lack of polarity prevents disruption of the crystal lattice. Used as anti-solvents to induce precipitation. |

| Aqueous | Water | Low (<1 mg/mL at pH < 4) | High lattice energy dominates. Solubility increases drastically at pH > 6 due to ionization (carboxylate formation). |

Thermodynamic Solubility Logic

The solubility (

Where

Part 3: Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Standardized workflow for generating precise solubility data.

Materials:

-

This compound (Solid, >98% purity)[1]

-

Target Solvent (HPLC Grade)

-

Orbital Shaker with temperature control[2]

-

0.45 µm PTFE Syringe Filters

-

HPLC/UV-Vis Spectrophotometer

Workflow Diagram:

Caption: Figure 1. Standard Shake-Flask Methodology for determining thermodynamic solubility.

Critical Steps:

-

Saturation: Ensure solid I5CA is visible at the bottom of the vial throughout the experiment.

-

Temperature Control: Fluctuation >0.5°C can cause premature crystallization or dissolution errors.

-

Filtration: Pre-heat the syringe and filter to the test temperature to prevent "crash-out" during filtration.

Protocol B: Purification via Recrystallization

Based on the solubility differential between hot and cold solvents.

Recommended Solvent System: Ethanol/Water (90:10) or Acetone/Hexane .

-

Dissolution: Dissolve crude I5CA in the minimum amount of boiling Ethanol (or Acetone).

-

Filtration: Hot filter to remove insoluble mechanical impurities (use a pre-warmed funnel).

-

Crystallization:

-

Method 1 (Cooling): Allow the solution to cool slowly to room temperature, then to 4°C.

-

Method 2 (Anti-solvent): Slowly add warm Water (or Hexane) dropwise until persistent turbidity is observed. Rewarm to clear, then cool.

-

-

Collection: Filter crystals via vacuum filtration. Wash with cold anti-solvent (e.g., cold Hexane or water).

-

Drying: Dry under vacuum at 50°C to remove residual solvent.

Part 4: Mechanistic Insights & Applications

Solute-Solvent Interaction Pathway

The solubility of I5CA is driven by the competition between cohesive forces (Crystal Lattice) and adhesive forces (Solvation).

Caption: Figure 2. Mechanistic basis for solvent selection. Polar aprotic solvents effectively break the carboxylic acid dimers.

Applications in Drug Development

-

Co-Crystal Screening: I5CA is an excellent co-former for basic drugs due to its carboxylic acid group. Use Methanol or THF for solvent-assisted grinding (LAG) screening.

-

Corrosion Inhibition: I5CA is used in acidic media (0.5 M H₂SO₄).[3] While its intrinsic water solubility is low, it forms soluble surface complexes with metals (e.g., Cu⁺), creating a protective film.

-

Intermediate Synthesis: For reactions requiring high concentrations (e.g., esterification), use DMF or DMSO to maintain solution homogeneity.

References

-

Solubility & Physicochemical Properties

-

Experimental Methodologies

-

Purification & Applications

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI Processes (2022). Link

-

Organic Syntheses Procedure: Ethyl 2-methylindole-5-carboxylate.[1] Organic Syntheses, Coll. Vol. 6, p.601 (1988). Link

-

Recrystallization Solvents and Strategies. University of Rochester, Department of Chemistry. Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. researchgate.net [researchgate.net]

Comprehensive Physical Characterization of 5-Carboxyindole: A Technical Guide for Pharmaceutical Applications

Executive Summary

5-Carboxyindole (Indole-5-carboxylic acid) is a critical bicyclic heteroaromatic scaffold used extensively in the synthesis of kinase inhibitors, serotonin receptor ligands, and peptidomimetics. Its utility in drug discovery relies heavily on its physical stability and solubility profile, which dictate its behavior during formulation and synthesis.

This guide moves beyond basic datasheet parameters to provide a mechanistic understanding of the material's physical state. It is designed to empower researchers to validate raw material quality and optimize reaction conditions based on intrinsic physicochemical properties.

Macroscopic and Solid-State Properties[1]

The physical form of 5-Carboxyindole is a direct reflection of its purity and crystalline integrity. Deviations from the standard appearance often indicate oxidation (quinoid formation) or hydration.

Appearance and Morphology

-

Standard State: White to off-white crystalline powder.

-

Degradation Indicators: A shift to beige, light orange, or pink indicates photo-oxidation. The indole moiety is electron-rich and susceptible to radical-mediated oxidation at the C3 position, leading to colored impurities even at trace levels (<0.5%).

-

Crystalline Form: Typically isolated as a monoclinic or triclinic crystal system, stabilized by intermolecular hydrogen bonding between the carboxylic acid (dimerization) and the indole N-H moiety.

Thermal Properties

The high melting point of 5-Carboxyindole is characteristic of carboxylic acid dimers. A sharp melting range is the primary rapid indicator of purity.

| Property | Value / Range | Technical Insight |

| Melting Point | 211 – 214 °C | Broadening (>2°C range) or depression (<209°C) indicates solvent occlusion or organic impurities. |

| Boiling Point | ~387 °C (Predicted) | Decomposition typically occurs before boiling at atmospheric pressure; sublimation may occur under high vacuum. |

| Density | 1.41 g/cm³ (Predicted) | High density relative to simple indoles due to efficient packing of the carboxylate dimer network. |

Solution Chemistry and Solubility Profile

Understanding the solubility of 5-Carboxyindole is paramount for reaction design. Its amphoteric nature (acidic -COOH, very weakly acidic N-H) allows for pH-switchable solubility, a feature exploitable for purification.

Solubility Matrix

| Solvent System | Solubility | Mechanistic Explanation |

| Water (Neutral) | Insoluble (<0.1 mg/mL) | The hydrophobic indole core dominates the lattice energy; neutral water cannot disrupt the crystal lattice. |

| Aqueous Base (NaOH/KOH) | Highly Soluble | Deprotonation of the carboxylic acid (pKa ~4.4) forms the carboxylate salt, breaking the lattice. |

| DMSO / DMF | Soluble (>50 mg/mL) | High dielectric aprotic solvents disrupt H-bonding effectively. Ideal for stock solutions. |

| Methanol / Ethanol | Moderately Soluble | Protophilic solvents capable of H-bonding; solubility increases significantly with heat. |

| Dichloromethane | Poorly Soluble | Lack of H-bond accepting/donating capability makes DCM a poor solvent for the free acid. |

Acid-Base Characteristics (pKa)

-

pKa 1 (COOH): ~4.40. This is the primary handle for extraction. At pH > 5.5, the molecule exists as a mono-anion.

-

pKa 2 (Indole N-H): >16. The N-H proton is not acidic in aqueous conditions but can be deprotonated by strong bases (e.g., NaH, LDA) in aprotic solvents for N-alkylation.

Analytical Identification & Fingerprinting

To validate the physical identity of the powder, the following spectral features must be confirmed.

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad band 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).

-

N-H Stretch: Sharp band ~3300–3400 cm⁻¹ (indole N-H, often overlapping with OH).

-

C=O Stretch: Strong absorption at 1670–1690 cm⁻¹. Note: This is lower than typical esters due to conjugation with the indole ring and H-bonding.

Nuclear Magnetic Resonance (1H-NMR)

-

Solvent: DMSO-d6 is required due to solubility.

-

Key Signals:

-

~12.5 ppm (Broad, s): Carboxylic acid proton (exchangeable).

-

~11.3 ppm (Broad, s): Indole N-H.

-

~8.3 ppm (s): C4-H (Deshielded by the adjacent carbonyl group).

-

Experimental Protocols

Protocol A: Purity Verification via Solubility Switch

This protocol utilizes the pH-dependent solubility to detect non-acidic impurities (e.g., decarboxylated indole) and insoluble polymers.

-

Dissolution: Weigh 100 mg of 5-Carboxyindole into a vial. Add 2.0 mL of 1M NaOH.

-

Observation: Vortex for 30 seconds. The solution should be completely clear and colorless to pale yellow .

-

Turbidity: Indicates neutral organic impurities (e.g., Indole).[1]

-

Dark Color: Indicates significant oxidation products.

-

-

Reprecipitation: Add 1M HCl dropwise until pH < 3.

-

Result: A thick white precipitate should form immediately. This confirms the bulk material is the carboxylic acid.

Protocol B: Recrystallization for High-Purity Applications

Use this when the melting point is <209°C or the color is distinctively orange.

-

Solvent Selection: Use Ethanol/Water (80:20).

-

Dissolution: Suspend crude material in Ethanol (10 mL/g) and heat to reflux. Add water dropwise until a slight turbidity persists, then add a few drops of ethanol to clear.

-

Filtration: Filter hot (if necessary) to remove insoluble polymers.

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling yields amorphous powder; slow cooling yields needles.

-

Drying: Vacuum dry at 50°C for 4 hours.

Visualization of Workflows

Diagram 1: Physical Characterization Logic

This flowchart illustrates the decision-making process for validating the material upon receipt.

Caption: Logical workflow for the physical validation of 5-Carboxyindole, prioritizing non-destructive thermal analysis before solubility testing.

Diagram 2: Solubility-Driven Synthesis Decision Tree

This diagram guides the researcher in selecting the appropriate reaction medium based on the physical state of the molecule.

Caption: Solvent selection strategy based on the ionization state of 5-Carboxyindole, ensuring homogeneous reaction conditions.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74280, 1H-Indole-5-carboxylic acid. Retrieved from [Link]

Sources

Indole-5-carboxylic acid safety and handling guidelines

Operational Integrity, Safety, and Handling in Pharmaceutical Synthesis

Executive Summary & Application Context

Indole-5-carboxylic acid (CAS: 1670-81-1) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a primary scaffold for the synthesis of tropisetron (a 5-HT3 receptor antagonist), various kinase inhibitors, and antiviral agents. While not classified as acutely fatal, its handling requires rigorous adherence to protocol due to two factors: its potential for cumulative sensitization and its susceptibility to oxidative degradation, which compromises downstream catalytic cycles.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a self-validating handling system designed for high-throughput screening (HTS) and GMP environments.

Physicochemical Profile & Validation Data

Data synthesized for rapid bench-side verification.

| Property | Specification | Operational Note |

| CAS Number | 1670-81-1 | Verify against label immediately. |

| Appearance | Off-white to beige powder | Critical Check: Pink or brown discoloration indicates oxidation (quinone formation). |

| Melting Point | 211–214 °C | Use as a purity checkpoint; depression >2°C suggests degradation. |

| Solubility (High) | DMSO, Methanol, Ethanol | Preferred solvents for stock solutions. |

| Solubility (Low) | Water | Precipitates in aqueous buffers; requires co-solvent (e.g., <1% DMSO). |

| pKa | ~4.4 (COOH), ~16 (NH) | The carboxylic acid is ionizable; the indole NH is not acidic under physiological conditions. |

| Stability | Light & Air Sensitive | Degrades via C3-oxidation and polymerization. |

Risk Assessment & Toxicology (GHS Standards)

While standard SDSs classify this compound as an Irritant, the drug development context requires a deeper understanding of "Silent Hazards."

Primary GHS Classifications

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The "Hidden" Hazard: Indole Sensitization

Research indicates that indole derivatives can act as haptens, binding to proteins to trigger immune responses. Repeated inhalation of dust, even at sub-irritant levels, may lead to sensitization.

-

Control: Handling must occur in a certified chemical fume hood.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness) and N95/P2 respiratory protection if working outside a hood (not recommended).

Storage & Stability Engineering

The indole ring is electron-rich, making it prone to electrophilic attack and oxidation, particularly at the C3 position. Light accelerates this process, leading to the formation of colored impurities (often dimers or isatin derivatives) that can poison palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura).

The Stability Logic

-

Oxidation: Atmospheric oxygen + Light

Indolenine intermediates -

Prevention: We must break the "Fire Triangle" of degradation: Oxygen, Light, and Heat.

Diagram 1: The Lifecycle of High-Purity I5CA

This workflow illustrates the critical path from storage to reaction, ensuring material integrity.

Caption: Workflow for maintaining this compound purity from storage to synthesis.

Operational Protocol: The "Inert Weighing" System

Objective: To weigh the compound without introducing moisture or static charge, which disperses dust.

Prerequisites:

-

Analytical balance inside a fume hood or vented enclosure.

-

Anti-static gun (Zerostat) or ionizer.

-

Argon or Nitrogen line (gentle flow).

Step-by-Step Methodology:

-

Equilibration: Remove the amber vial from the refrigerator (2-8°C) and allow it to reach room temperature before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis and oxidation.

-

-

Visual Validation: Inspect the powder. If it is dark brown, perform a recrystallization (Ethanol/Water) before use.

-

Static Neutralization: this compound is prone to static charge. Point the anti-static gun at the vial and trigger it 2-3 times. This prevents the powder from "jumping" and contaminating the balance.

-

Inert Transfer:

-

Place the receiving flask under a gentle stream of Nitrogen.

-

Transfer the solid.

-

Self-Validating Step: Dissolve a small aliquot (1 mg) in DMSO. The solution should be clear and colorless to pale yellow. A dark orange solution indicates pre-existing degradation.

-

-

Resealing: Purge the head-space of the source vial with Nitrogen/Argon, seal tightly with Parafilm, and return to cold storage immediately.

Emergency Response & Spills

In the event of exposure, the response must be immediate to mitigate irritation.

Diagram 2: Emergency Response Logic

Decision tree for accidental exposure or environmental release.

Caption: Immediate action protocols for this compound exposure incidents.

Spill Cleanup Specifics: Do not dry sweep. This generates dust.

-

Cover the spill with a paper towel dampened with Ethanol (this compound is not water-soluble enough for water alone to be effective initially).

-

Wipe up the solid.

-

Clean the surface with soap and water to remove residues.[2]

-

Dispose of waste as Solid Organic Hazardous Waste .

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 74280, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: this compound.[1][2][3][4][5][6] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1670-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 1670-81-1 [chemicalbook.com]

A-Technical-Guide-to-Indole-5-Carboxylic-Acid-in-the-Realm-of-Plant-Biology

A-Senior-Application-Scientist's-Perspective-for-Researchers-and-Drug-Development-Professionals

Introduction-to-Indole-Derivatives-in-Plant-Physiology

Indole-compounds-are-ubiquitous-in-plant-biology-playing-pivotal-roles-in-growth-development-and-defense-mechanisms[1]. The-most-well-known-of-these-is-indole-3-acetic-acid-(IAA)-the-primary-natural-auxin-that-orchestrates-a-vast-array-of-developmental-processes-from-cell-division-and-elongation-to-apical-dominance-and-responses-to-environmental-stimuli[2]. The-indole-scaffold-with-its-unique-biochemical-properties-serves-as-a-foundation-for-a-diverse-range-of-biologically-active-molecules[1]. While-IAA-is-the-most-extensively-studied-other-naturally-occurring-auxins-include-indole-3-butyric-acid-(IBA)-4-chloroindole-3-acetic-acid-(4-Cl-IAA)-and-phenylacetic-acid-(PAA)[3].

This-guide-focuses-on-a-specific-indole-derivative-indole-5-carboxylic-acid . While-some-sources-may-refer-to-it-as-a-plant-metabolite-it-is-crucial-to-note-that-its-widespread-natural-occurrence-in-plants-is-not-well-documented-in-mainstream-scientific-literature. Instead-indole-5-carboxylic-acid-is-more-prominently-recognized-as-a-versatile-synthetic-compound-with-significant-applications-in-chemical-synthesis-medicinal-chemistry-and-as-a-tool-in-agrochemical-research[4].

The-primary-objective-of-this-document-is-to-provide-a-comprehensive-technical-overview-of-indole-5-carboxylic-acid-from-the-perspective-of-a-senior-application-scientist. We-will-delve-into-its-synthetic-nature-its-relationship-to-natural-auxins-the-methodologies-for-its-potential-detection-and-its-role-as-a-synthetic-auxin-analog-in-elucidating-plant-hormone-signaling-pathways.

Part-1-Indole-5-Carboxylic-Acid-A-Synthetic-Analog-in-the-Context-of-Natural-Auxins

While-the-endogenous-presence-of-indole-5-carboxylic-acid-in-plants-remains-largely-unconfirmed-its-structural-similarity-to-IAA-makes-it-a-valuable-molecule-for-studying-auxin-biology. Synthetic-auxins-like-2-4-dichlorophenoxyacetic-acid-(2-4-D)-have-a-long-history-in-agriculture-and-research-often-exhibiting-greater-stability-than-their-natural-counterparts[5][6].

1.1-Structural-Comparison-with-Indole-3-Acetic-Acid-(IAA)

The-key-difference-between-IAA-and-indole-5-carboxylic-acid-lies-in-the-position-of-the-carboxylic-acid-group-on-the-indole-ring. In-IAA-the-carboxymethyl-group-is-at-the-3-position-while-in-indole-5-carboxylic-acid-the-carboxy-group-is-directly-attached-to-the-5-position. This-seemingly-minor-structural-shift-has-profound-implications-for-its-biological-activity-and-interaction-with-auxin-receptors.

| Compound | Structure | Key-Features |

| Indole-3-Acetic-Acid-(IAA) | C10H9NO2 | Carboxymethyl-group-at-the-C3-position-of-the-indole-ring. The-primary-natural-auxin-in-plants. |

| Indole-5-Carboxylic-Acid | C9H7NO2 | Carboxylic-acid-group-directly-attached-to-the-C5-position-of-the-indole-ring. Primarily-a-synthetic-compound. |

1.2-Synthesis-of-Indole-5-Carboxylic-Acid

Indole-5-carboxylic-acid-is-typically-synthesized-through-various-organic-chemistry-methods. One-common-approach-is-the-Fischer-indole-synthesis[7]. This-method-involves-the-reaction-of-a-hydrazine-with-a-ketone-or-aldehyde-under-acidic-conditions-to-form-the-indole-ring. For-the-synthesis-of-indole-5-carboxylic-acid-a-hydrazine-with-a-carboxyphenyl-group-would-be-a-key-starting-material.

Caption: A simplified workflow of the Fischer indole synthesis for producing indole-5-carboxylic acid.

Part-2-Analytical-Methodologies-for-the-Detection-of-Indole-Carboxylic-Acids-in-Plant-Matrices

Even-though-indole-5-carboxylic-acid-is-not-a-confirmed-natural-plant-product-the-methodologies-for-detecting-indole-compounds-are-highly-relevant. Should-a-researcher-wish-to-investigate-its-potential-presence-or-quantify-its-uptake-and-metabolism-when-exogenously-applied-the-following-protocols-would-be-applicable.

2.1-Extraction-and-Purification-of-Indole-Compounds

The-extraction-of-indole-compounds-from-plant-tissues-is-a-critical-first-step. A-general-protocol-is-outlined-below.

Protocol-1-General-Extraction-of-Indole-Compounds-from-Plant-Tissue

-

Homogenization: Freeze-plant-tissue-in-liquid-nitrogen-and-grind-to-a-fine-powder.

-

Extraction-Solvent: Add-an-ice-cold-extraction-buffer-typically-80%-methanol-or-acetone-containing-an-antioxidant-like-butylated-hydroxytoluene-(BHT)-to-prevent-degradation.

-

Centrifugation: Centrifuge-the-homogenate-at-high-speed-(e.g.-10,000-x-g)-at-4°C-to-pellet-cell-debris.

-

Supernatant-Collection: Carefully-collect-the-supernatant-which-contains-the-indole-compounds.

-

Solid-Phase-Extraction-(SPE): For-purification-and-concentration-pass-the-supernatant-through-a-C18-SPE-cartridge.

-

Conditioning: Condition-the-cartridge-with-methanol-followed-by-water.

-

Loading: Load-the-sample-onto-the-cartridge.

-

Washing: Wash-the-cartridge-with-a-low-percentage-of-organic-solvent-to-remove-polar-impurities.

-

Elution: Elute-the-indole-compounds-with-a-higher-concentration-of-organic-solvent-(e.g.-80%-methanol).

-

-

Drying-and-Reconstitution: Evaporate-the-eluate-to-dryness-under-a-stream-of-nitrogen-and-reconstitute-in-a-suitable-solvent-for-analysis.

2.2-Quantification-by-High-Performance-Liquid-Chromatography-(HPLC)-and-Mass-Spectrometry-(MS)

HPLC-coupled-with-mass-spectrometry-(LC-MS)-is-the-gold-standard-for-the-sensitive-and-specific-quantification-of-phytohormones-and-their-analogs.

Instrumentation-and-Parameters-for-LC-MS-Analysis

| Parameter | Typical-Setting | Rationale |

| HPLC-Column | C18-reverse-phase-column | Provides-good-separation-of-indole-compounds-based-on-their-hydrophobicity. |

| Mobile-Phase | A-gradient-of-water-with-0.1%-formic-acid-and-acetonitrile-or-methanol-with-0.1%-formic-acid. | The-acidified-mobile-phase-improves-peak-shape-and-ionization-efficiency. |

| Ionization-Source | Electrospray-Ionization-(ESI) | A-soft-ionization-technique-suitable-for-the-analysis-of-small-molecules-like-indole-carboxylic-acids. |

| Mass-Analyzer | Triple-Quadrupole-(QqQ)-or-Quadrupole-Time-of-Flight-(Q-TOF) | QqQ-is-excellent-for-targeted-quantification-using-Multiple-Reaction-Monitoring-(MRM)-while-Q-TOF-is-ideal-for-identification-and-untargeted-analysis. |

graph "LC-MS Workflow for Indole Compound Analysis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"Sample_Extract" [label="Purified Plant Extract"]; "HPLC" [label="High-Performance Liquid Chromatography"]; "ESI" [label="Electrospray Ionization"]; "Mass_Spectrometer" [label="Mass Spectrometer (QqQ or Q-TOF)"]; "Data_Analysis" [label="Data Acquisition and Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Extract" -> "HPLC" [label="Injection"]; "HPLC" -> "ESI" [label="Elution"]; "ESI" -> "Mass_Spectrometer" [label="Ionization"]; "Mass_Spectrometer" -> "Data_Analysis"; }

Caption: A schematic of the LC-MS workflow for the analysis of indole compounds.

Part-3-Physiological-Effects-and-Mechanism-of-Action-as-a-Synthetic-Auxin

Synthetic-auxins-including-indole-derivatives-exert-their-effects-by-mimicking-the-action-of-endogenous-IAA[8]. They-can-bind-to-the-same-receptors-and-trigger-similar-downstream-signaling-cascades-often-with-different-efficacies-and-stabilities.

3.1-The-Auxin-Signaling-Pathway

The-canonical-auxin-signaling-pathway-involves-the-TRANSPORT-INHIBITOR-RESPONSE-1/AUXIN-SIGNALING-F-BOX-(TIR1/AFB)-family-of-receptors.

-

Auxin-Binding: In-the-presence-of-auxin-the-hormone-binds-to-the-TIR1/AFB-receptor.

-

Co-receptor-Complex-Formation: This-binding-promotes-the-interaction-of-TIR1/AFB-with-Auxin/Indole-3-Acetic-Acid-(Aux/IAA)-repressor-proteins.

-

Ubiquitination-and-Degradation: The-formation-of-this-co-receptor-complex-leads-to-the-ubiquitination-of-the-Aux/IAA-repressor-by-the-SCF(TIR1/AFB)-E3-ubiquitin-ligase-complex. The-ubiquitinated-Aux/IAA-is-then-targeted-for-degradation-by-the-26S-proteasome.

-

Gene-Expression: The-degradation-of-the-Aux/IAA-repressor-releases-the-Auxin-Response-Factors-(ARFs)-which-can-then-activate-or-repress-the-transcription-of-auxin-responsive-genes.

Caption: A simplified diagram of the auxin signaling pathway.

3.2-Potential-Applications-in-Research-and-Drug-Development

-

Probing-Receptor-Binding-Sites: By-comparing-the-binding-affinity-and-biological-activity-of-indole-5-carboxylic-acid-with-IAA-and-other-synthetic-auxins-researchers-can-gain-insights-into-the-structural-requirements-for-receptor-binding-and-activation.

-

Herbicide-Development: Synthetic-auxins-are-a-major-class-of-herbicides[5]. Indole-5-carboxylic-acid-and-its-derivatives-could-be-investigated-for-their-herbicidal-properties.

-

Drug-Development-Scaffold: The-indole-nucleus-is-a-privileged-scaffold-in-medicinal-chemistry[4]. Indole-5-carboxylic-acid-can-serve-as-a-starting-point-for-the-synthesis-of-novel-compounds-with-potential-therapeutic-applications-targeting-various-receptors-and-enzymes-in-humans.

Conclusion

While-the-natural-occurrence-of-indole-5-carboxylic-acid-in-plants-is-not-firmly-established-its-significance-in-the-broader-context-of-plant-biology-and-biotechnology-is-undeniable. As-a-synthetic-analog-of-the-primary-plant-hormone-auxin-it-provides-a-valuable-tool-for-dissecting-the-intricacies-of-auxin-signaling. Furthermore-its-utility-as-a-building-block-in-synthetic-chemistry-opens-up-avenues-for-the-development-of-new-agrochemicals-and-pharmaceuticals. The-methodologies-and-concepts-outlined-in-this-guide-provide-a-solid-foundation-for-researchers-and-drug-development-professionals-interested-in-exploring-the-potential-of-this-versatile-indole-derivative.

References

-

The-role-of-indole-derivative-in-the-growth-of-plants:-A-review.-Frontiers-in-Plant-Science.-[Link]

-

Indole-3-acetic-acid:-A-widespread-physiological-code-in-interactions-of-fungi-with-other-organisms.-PLoS-Pathogens.-[Link]

-

Auxin-signaling:-a-big-question-to-be-addressed-by-small-molecules.-Journal-of-Experimental-Botany.-[Link]

-

Design-synthesis-and-herbicidal-activity-of-indole-3-carboxylic-acid-derivatives-as-potential-transport-inhibitor-response-1-antagonists.-Frontiers-in-Chemistry.-[Link]

-

Indole-3-acetic-acid-Wikipedia.-[Link]

-

Synthesis-of-a-5-Carboxy-Indole-Based-Spiropyran-Fluorophore:-Thermal-Electrochemical-Photophysical-and-Bovine-Serum-Albumin-Interaction-Investigations.-Molecules.-[Link]

-

Mode-of-Action-of-a-Novel-Synthetic-Auxin-Herbicide-Halauxifen-Methyl.-International-Journal-of-Molecular-Sciences.-[Link]

Sources

- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic data for indole-5-carboxylic acid (NMR, IR, MS)

Executive Summary

Indole-5-carboxylic acid (CAS: 1670-81-1) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for serotonin analogs, kinase inhibitors, and peptidomimetics. Its amphoteric nature and conjugated electron system present specific challenges in spectroscopic characterization.[1]

This guide provides an authoritative reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols detailed below prioritize data integrity and reproducibility, essential for regulatory compliance in drug development workflows.

Chemical Profile & Structural Logic

Before interpreting spectra, the numbering system must be established to ensure correct assignment of the aromatic protons, particularly the differentiation between H-4 and H-6, which are often confused in substituted indoles.

Compound Identity:

-

Molecular Formula: C

H -

Molecular Weight: 161.16 g/mol

-

Solubility Profile: Soluble in DMSO, Methanol; Poor solubility in Chloroform/DCM.

Structural Numbering & Logic

The carboxylic acid at position 5 exerts a strong electron-withdrawing effect (mesomeric and inductive), significantly deshielding the ortho-protons (H-4 and H-6) compared to the parent indole.

Figure 1: Structural connectivity and electronic influence. Red nodes (C-4, C-6) indicate positions strongly deshielded by the C-5 carboxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5][6][7][8]

Experimental Protocol

Solvent Selection: DMSO-d

H NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by a highly deshielded singlet-like doublet for H-4 and two exchangeable protons (NH, COOH).

| Proton | Shift ( | Multiplicity | Assignment Logic | |

| COOH | 12.0 – 12.6 | Broad Singlet | - | Acidic proton; chemical shift varies with concentration/water content. |

| N-H | 11.3 – 11.4 | Broad Singlet | - | Indole N-H. Disappears upon D |

| H-4 | 8.25 – 8.35 | Doublet (d) | Diagnostic Peak. Most downfield aromatic. Meta-coupled to H-6. Ortho to COOH. | |

| H-6 | 7.70 – 7.78 | Doublet of Doublets (dd) | Ortho to COOH; couples to H-7 (ortho) and H-4 (meta). | |

| H-2 | 7.42 – 7.46 | Triplet/Multiplet | Characteristic indole C-2 proton. | |

| H-7 | 7.40 – 7.45 | Doublet (d) | Ortho to N-H; often overlaps with H-2. | |

| H-3 | 6.55 – 6.60 | Multiplet | Most upfield aromatic signal. |

C NMR Data (100 MHz, DMSO-d )

Key diagnostic features are the carbonyl carbon and the quaternary C-5.

-

Carbonyl (C=O): 168.0 – 168.5 ppm

-

Aromatic C-H: 126.8 (C-2), 123.0 (C-6), 122.5 (C-4), 111.5 (C-7), 102.8 (C-3).

-

Quaternary Carbons: 139.0 (C-7a), 127.0 (C-3a), 122.0 (C-5).

Technical Insight: The C-3 signal (~103 ppm) is significantly upfield, characteristic of the electron-rich enamine-like portion of the indole ring, confirming the integrity of the bicyclic system.

Mass Spectrometry (MS)[9][10]

Ionization & Fragmentation

This compound is best analyzed using Electrospray Ionization (ESI) . It responds well in both polarities, but Negative Mode (ESI-) is often cleaner for carboxylic acids.

-

Molecular Weight: 161.16

-

ESI(+) [M+H]

: 162.17 m/z -

ESI(-) [M-H]

: 160.15 m/z

Fragmentation Pathway (MS/MS)

The primary fragmentation pathway involves the loss of the carboxyl group, either as CO

Figure 2: Primary fragmentation pathway in Negative ESI mode (MRM transition).

Vibrational Spectroscopy (FT-IR)[5]

FT-IR is used primarily to confirm the presence of the carboxylic acid and the integrity of the indole N-H.

| Functional Group | Wavenumber (cm | Intensity/Shape | Notes |

| O-H (Acid) | 2500 – 3300 | Very Broad | Characteristic "acid beard" overlapping C-H stretches. |

| N-H (Indole) | 3320 – 3340 | Sharp (if resolved) | Often obscured by the broad O-H band. |

| C=O (Acid) | 1670 – 1690 | Strong | Lower than aliphatic acids (1710) due to conjugation with the indole ring. |

| C=C (Aromatic) | 1610 – 1630 | Medium | Indole ring breathing modes. |

| C-O (Stretch) | 1280 – 1300 | Strong | C-O single bond stretch. |

Experimental Workflow: Characterization Pipeline

To ensure high-quality spectral data, the following workflow is recommended for material isolated from synthesis or extraction.

Figure 3: Step-by-step purification and characterization workflow.

Critical Quality Checks (Self-Validating Protocol)

-

Water Content: Check the proton NMR at ~3.3 ppm (H

O in DMSO). High water content can suppress the exchangeable NH and COOH signals. -

Residual Solvents: Common synthesis solvents (Ethyl Acetate, Methanol) must be <0.5% wt/wt to avoid interfering with the integration of the aromatic region.

-

Integration Ratio: The integration of the aromatic region (H4+H6+H7+H2+H3) must equal 5.0 relative to the NH proton (1.0).

References

-

Beilstein-Institut. (2014). Synthesis of 3-alkenylindoles through regioselective C–H alkenylation. (Data for this compound). Beilstein Journal of Organic Chemistry.

-

MDPI. (2017).[4] Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS.[4][5] (MS Fragmentation Data). Separations.

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 74280, this compound.

-

Sigma-Aldrich. this compound Product Specification. (General physical data).[1][6][7]

Sources

- 1. youtube.com [youtube.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. Metabolism and disposition of MM-433593, a selective FAAH-1 inhibitor, in monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

The Indole Scaffold: A Cornerstone of Modern Pharmacopoeia

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few molecular frameworks earn the designation "privileged structure." The indole scaffold (1H-benzo[b]pyrrole) is the archetype of this classification.[1] Its ubiquity is not merely a function of its occurrence in tryptophan and auxins but stems from its unique electronic duality: it possesses an electron-rich

This guide dissects the indole scaffold's role in drug discovery, moving beyond basic textbook definitions to explore the structure-activity relationships (SAR) driving modern oncology and neurology therapeutics.[2][3]

Physicochemical Basis of Bioactivity

To design effective indole-based drugs, one must master its electronic distribution. The indole ring is not a uniform aromatic system; it is a bicyclic fusion with distinct zones of reactivity.

Electronic Distribution & Reactivity Profile

-

The Pyrrole Ring (Electron Rich): The nitrogen lone pair participates in the aromatic sextet, rendering the ring

-excessive. This makes C3 the preferred site for electrophilic substitution ( -

The Benzene Ring: Comparatively less reactive but essential for lipophilic contacts (Van der Waals interactions).

-

N-H Acidity (

): The N1 proton is weakly acidic. In kinase inhibitors, this moiety often serves as a critical Hydrogen Bond Donor (HBD) to the "hinge region" of the ATP-binding pocket.

Visualization: Indole Reactivity & SAR Map

The following diagram illustrates the core reactivity vectors utilized in medicinal chemistry campaigns.

Figure 1: Pharmacophoric mapping of the indole nucleus, highlighting the distinct roles of the pyrrole and benzene rings in drug-target interactions.

Therapeutic Versatility: Mechanisms of Action

Oncology: The Kinase Hinge Binder

The most commercially significant application of indoles today is in Tyrosine Kinase Inhibitors (TKIs). The indole core mimics the purine ring of ATP.

-

Mechanism: The indole N1 acts as a hydrogen bond donor to the backbone carbonyls of the kinase "hinge region" (e.g., Glu, Met residues).

-

Case Study - Osimertinib (Tagrisso): An EGFR inhibitor used in non-small cell lung cancer. The indole core anchors the molecule in the ATP pocket, while the Michael acceptor side chain forms a covalent bond with Cys797.

-

Case Study - Sunitinib (Sutent): Uses an oxindole (an oxidized indole derivative) to inhibit VEGFR/PDGFR.

Neurology: The Serotonin Mimics

Given that serotonin (5-HT) is 5-hydroxytryptamine, indole is the natural scaffold for modulating 5-HT receptors.

-

Triptans (e.g., Sumatriptan): 5-HT

agonists used for migraine. The indole core ensures binding affinity, while the C3/C5 substituents tune selectivity to avoid cardiovascular side effects.

Data Summary: FDA-Approved Indole Therapeutics

| Drug Name | Therapeutic Area | Target | Indole Role |

| Osimertinib | Oncology (NSCLC) | EGFR (T790M) | ATP Hinge Binder (Scaffold) |

| Sunitinib | Oncology (RCC/GIST) | VEGFR, PDGFR | ATP Competitive Inhibitor |

| Sumatriptan | Neurology (Migraine) | 5-HT | Agonist (Pharmacophore) |

| Indomethacin | Inflammation | COX-1/2 | Hydrophobic Channel Blocker |

| Alectinib | Oncology (ALK+) | ALK Kinase | Scaffold for orientation |

Synthetic Methodologies: From Classic to Catalytic

While the Fischer Indole Synthesis remains a robust method for scale-up, modern drug discovery demands milder, more tolerant conditions to install complex functionality.

Modern Approach: Transition-Metal Catalyzed C-H Activation

Recent advances utilize Rh(III) or Pd(II) catalysis to construct the indole ring via C-H activation, allowing for the direct coupling of anilines/nitrosobenzenes with alkynes. This "atom-economic" approach avoids the harsh acid conditions of the Fischer synthesis.

Visualization: C-H Activation Workflow

The following diagram depicts a Rh(III)-catalyzed annulation strategy, a preferred method in modern medicinal chemistry for generating substituted indoles.

Figure 2: Mechanistic flow of Rh(III)-catalyzed C-H activation for the synthesis of functionalized indoles.

Experimental Protocol: Rh(III)-Catalyzed Indole Synthesis

Objective: Synthesis of a 2,3-disubstituted indole via C-H activation. This protocol is representative of modern library synthesis techniques used in lead optimization.

Reagents:

-

Acetanilide derivative (1.0 equiv)

-

Diphenylacetylene (1.2 equiv)

-

[Cp*RhCl

] -

Cu(OAc)

(2.0 equiv, oxidant) -

AgSbF

(10 mol%, activator) -

Solvent: tert-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

-

Setup: In a glovebox or under an argon atmosphere, charge a dried Schlenk tube with the acetanilide substrate (0.5 mmol), diphenylacetylene (0.6 mmol), [Cp*RhCl

] -

Solvation: Add anhydrous tert-amyl alcohol (2.5 mL). Seal the tube with a Teflon screw cap.

-

Reaction: Stir the mixture at 120°C for 16 hours. The high temperature is required to overcome the activation energy of the C-H bond cleavage step.

-

Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure indole product.

-

Validation: Verify structure via

H-NMR (look for disappearance of amide proton and appearance of indole aromatic system) and HRMS.

Self-Validating Check: If the reaction turns black immediately, potential catalyst decomposition occurred; ensure inert atmosphere. If yield is low, check the dryness of the solvent, as water can inhibit the cationic Rh species.

Future Perspectives: Indoles in Targeted Protein Degradation

The frontier of indole chemistry lies in PROTACs (Proteolysis Targeting Chimeras). Indole derivatives are increasingly used as "warheads" to bind target proteins (e.g., kinases) linked to E3 ligase ligands. The rigid yet modifiable nature of the indole allows for the precise linker attachment angles necessary for ternary complex formation (Target-PROTAC-E3 Ligase).

References

-

The Indole Scaffold in Biochemistry and Therapeutics. (2024).[4] MDPI. A comprehensive review of the indole nucleus in drug discovery.

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). TandFOnline. Detailed analysis of FDA-approved indole drugs and their mechanisms.

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. (2023). NIH/PubMed. Review of binding modes of indole-based kinase inhibitors.

-

Recent advances in the synthesis of indoles via C–H activation. (2021). ResearchGate. Technical review of Rh/Ru catalyzed synthesis methods.

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). NIH/PMC. Overview of SAR and clinical applications.

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Indole-5-Carboxylic Acid: A Technical Guide to Metabolic Profiling and Pharmacological Applications

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Focus: Plant Metabolomics, Isomeric Differentiation, and Scaffold Utility

Executive Summary

Indole-5-carboxylic acid (I5CA) is a specialized indole metabolite distinct from the ubiquitous plant hormone indole-3-acetic acid (IAA) and its catabolite indole-3-carboxylic acid (I3CA). While often overshadowed by its C3-substituted counterparts, I5CA has been identified in specific plant matrices (e.g., Solanum lycopersicum, Aloe africana) and serves as a critical structural isomer in metabolomic profiling.

For the drug development scientist, I5CA represents a high-value scaffold.[1][2] Its C5-carboxylation provides a unique vector for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors, HIV-1 integrase inhibitors, and bioisosteres of serotonin-related pathways. This guide outlines the chemical identity, biosynthetic context, pharmacological applications, and rigorous analytical protocols for isolating and distinguishing I5CA from its isomers.

Chemical Identity & Metabolic Context[3][4][5][6][7]

The Isomeric Challenge

In plant metabolomics, the "indole acid" signal is frequently misattributed solely to Indole-3-carboxylic acid (I3CA), a breakdown product of auxin. However, high-resolution mass spectrometry has confirmed the presence of the C5-isomer, I5CA. Distinguishing these isomers is vital because their biological implications differ vastly: C3 substitution drives auxin signaling, while C5 substitution is often associated with defense alkaloids and serotonin-like pathways.

| Feature | Indole-3-Carboxylic Acid (I3CA) | This compound (I5CA) |

| Primary Role | Auxin catabolism; Cell wall defense | Specialized secondary metabolite; Synthetic scaffold |

| Substitution Site | C3 (Pyrrole ring) | C5 (Benzene ring) |

| Polarity | Moderate | Higher (due to accessible COOH on benzene ring) |

| Key Occurrence | Ubiquitous (Arabidopsis, Brassicaceae) | Specific (Solanum lycopersicum, Aloe africana) |

Biosynthetic Logic

While the I3CA pathway is well-mapped (via IAA degradation), I5CA likely arises through oxidative modification of the benzene ring of tryptophan-derived precursors, potentially diverging from the serotonin (5-hydroxytryptamine) pathway.

Figure 1: Divergent metabolic pathways of Indole derivatives. I5CA represents a distinct oxidative state on the benzene ring compared to the pyrrole-modified Auxins.

Pharmacological Applications (Drug Discovery)

I5CA is more than a plant metabolite; it is a "privileged structure" in medicinal chemistry. Its rigidity and hydrogen-bonding capability at the C5 position make it an ideal scaffold.

HIV-1 Integrase Inhibition

Research indicates that indole-carboxylic acid derivatives can chelate Mg²⁺ ions within the active site of HIV-1 integrase.[3][4] While I2CA is often the primary scaffold, I5CA derivatives provide alternative binding modes that can overcome resistance mutations affecting standard strand transfer inhibitors (INSTIs).

Kinase Inhibition & Oncology

The C5-carboxylic acid moiety allows for the attachment of solubilizing groups or pharmacophores targeting specific kinase pockets.

-

Mechanism: The indole core mimics the purine ring of ATP, while the C5-extension can probe the solvent-exposed regions of the kinase enzyme.

-

Application: Synthesis of pyridyl-ethenyl-indoles (tryptophan dioxygenase inhibitors) for cancer immunotherapy.[5]

Vilazodone Metabolite Synthesis

In the development of antidepressants like Vilazodone, 5-substituted indoles are critical. I5CA serves as a precursor for synthesizing specific hydroxylated metabolites (e.g., 5-cyano-6-hydroxy-indole derivatives) required for safety testing and metabolic stability assays in liver microsomes.

Analytical Methodology: Separation & Detection

Challenge: Differentiating I5CA from I3CA and I2CA requires optimized chromatography, as their mass-to-charge ratios (m/z 160.04 for [M-H]-) are identical.

Validated LC-MS/MS Parameters

To ensure scientific integrity, the following method utilizes a Phenyl-Hexyl column, which offers superior selectivity for aromatic isomers compared to standard C18 columns due to pi-pi interactions.

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Maximizes separation of positional isomers via pi-stacking. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of carboxylic acid to improve retention. |

| Mobile Phase B | Acetonitrile | Sharpens peak shape for indoles. |

| Gradient | 5% B to 40% B over 10 min | Shallow gradient required to resolve I3CA (RT ~4.2 min) from I5CA (RT ~5.1 min). |

| Ionization | ESI Negative Mode | Carboxylic acids ionize best in negative mode ([M-H]-). |

| MRM Transition | 160.0 → 116.0 (Quantifier) | Loss of CO₂ (Decarboxylation) is the primary fragmentation. |

Experimental Protocol: Isolation from Plant Matrix

This protocol is designed for the extraction of polar indole metabolites from Solanum lycopersicum (Tomato) leaves.

Reagents Required[11]

-

LC-MS Grade Methanol (MeOH)

-

Butylated Hydroxytoluene (BHT) - Antioxidant to prevent indole oxidation.

-

Formic Acid[6]

-

Liquid Nitrogen

Step-by-Step Workflow

Figure 2: Optimized extraction workflow for labile indole metabolites.

Protocol Narrative

-

Quenching: Metabolic activity must be stopped immediately. Flash freezing in liquid nitrogen is non-negotiable to prevent enzymatic degradation of indoles.

-

Extraction Solvent: We utilize 80% Methanol acidified with 0.1% Formic Acid. The acidity stabilizes the carboxylic acid moiety, while the BHT (10 µM) prevents the spontaneous oxidation of the indole ring, a common artifact in indole analysis.

-

Sonication: Cold sonication (4°C) assists in breaking cell walls without thermally degrading the metabolites.

-

Analysis: Inject immediately or store at -80°C. This compound is sensitive to light; use amber vials.

References

-

PubChem. (2025).[7] 1H-Indole-5-Carboxylic Acid (CID 74280).[1][7] National Library of Medicine. Available at: [Link]

-

Zhang, R. H., et al. (2024).[3] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

-

Heinrich, T., & Böttcher, H. (2004).[8] A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ChEBI. (2024). This compound (CHEBI:131778).[7] EMBL-EBI. Available at: [Link]

-

Lotfi, N., et al. (2023). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore. Molecules. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 1670-81-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Lineage: A Technical Guide to Indole Carboxylic Acids

Abstract This technical guide examines the discovery, synthesis, and pharmacological evolution of indole carboxylic acids (ICAs). Historically bifurcated between botanical physiology (Indole-3-acetic acid/Auxin) and synthetic organic chemistry (Indole-2-carboxylic acid), this scaffold has evolved from a dye-industry byproduct to a cornerstone of modern drug design. We analyze the biosynthetic logic of tryptophan metabolism, the mechanistic causality of the Fischer synthesis, and the structure-activity relationships (SAR) driving current HIV-1 integrase inhibitor development.

Historical Genesis: From Indigo to Integrase

The history of indole carboxylic acids is a tale of two distinct positions on the indole ring: the C3-position , driven by nature’s need for growth signaling (Auxin), and the C2-position , driven by the chemist’s ability to manipulate ring closure.

The Synthetic Dawn (C2-Lineage)

Indole chemistry began not with biology, but with the industrial race for dyes. In 1866, Adolf von Baeyer reduced oxindole to indole, establishing the parent scaffold. However, the first systematic access to indole carboxylic acids emerged with Emil Fischer in the late 19th century.

-

1883: Fischer developed his eponymous indole synthesis. Unlike biological pathways that favor C3, the Fischer method naturally yields Indole-2-carboxylic acids when pyruvic acid phenylhydrazones are used.

-

Significance: This provided the first scalable route to ICAs, allowing early SAR studies long before their biological roles were understood.

The Biological Awakening (C3-Lineage)

While chemists synthesized C2-derivatives, biologists hunted for the "growth substance."

-

1880: Charles Darwin postulated a transmissible signal in canary grass coleoptiles.

-

1928: Frits Went isolated "auxin" using the Avena curvature test.[1]

-

1930s: Kenneth Thimann and colleagues identified auxin chemically as Indole-3-acetic acid (IAA) .[1][2]

-

Divergence: Nature exclusively utilizes the C3-position for auxin activity, utilizing the electron-rich enamine character of the pyrrole ring for signaling.

Biosynthetic Pathways: The Tryptophan Logic

Understanding the natural history of ICAs requires mapping the metabolic flux from Tryptophan (Trp). Plants have evolved multiple redundant pathways to ensure IAA production, highlighting its critical importance.

The IPyA "Main" Pathway

The most dominant route in plants (and some bacteria) is the Indole-3-pyruvic acid (IPyA) pathway.[1] It represents a minimal two-step oxidative decarboxylation logic.

Figure 1: The canonical biosynthesis of Indole-3-acetic acid (IAA) from Tryptophan, highlighting the conserved IPyA pathway.

Synthetic Evolution: The Chemist's Toolkit

While nature builds ICAs enzymatically, synthetic chemists rely on cyclization strategies. The choice of method dictates the regioselectivity (C2 vs. C3).

Comparative Synthetic Methodologies

| Methodology | Target Regiochemistry | Key Precursors | Catalyst/Reagent | Mechanistic Insight |

| Fischer Indole | C2-COOH | Phenylhydrazine + Pyruvate | Lewis Acid (ZnCl₂, PPA) | [3,3]-Sigmatropic rearrangement. Robust, scalable. |

| Reissert Synthesis | C2-COOH | o-Nitrotoluene + Oxalate | Base (KOEt), then Zn/AcOH | Condensation followed by reductive cyclization. |

| Vilsmeier-Haack | C3-CHO -> C3-COOH | Indole + POCl₃/DMF | Oxidation (NaClO₂) | Electrophilic aromatic substitution on the electron-rich C3. |

| C-H Activation | C2-COOH | N-Protected Indole | Pd(OAc)₂, CO, Oxidant | Direct palladation at the sterically accessible C2 position. |

Mechanistic Deep Dive: Fischer Indole Synthesis

The Fischer synthesis remains the gold standard for generating Indole-2-carboxylic acid derivatives due to its self-validating mechanism: the reaction only proceeds if the hydrazone isomerizes to the enamine, ensuring high fidelity.

Figure 2: The mechanistic cascade of the Fischer Indole Synthesis, yielding Indole-2-carboxylates via [3,3]-sigmatropic rearrangement.[3]

Pharmacological Renaissance

The transition of ICAs from agrochemicals to pharmaceuticals illustrates the versatility of the scaffold.

-

Indomethacin (1960s): A methylated indole-3-acetic acid derivative.[4] It revolutionized NSAID therapy by inhibiting COX enzymes. The indole nitrogen mimics the peptide bond, while the carboxylic acid engages the arginine residue in the COX active site.

-

Tropisetron (1990s): An indole-3-carboxylic acid ester.[4][5] It functions as a 5-HT3 receptor antagonist, used to treat chemotherapy-induced nausea. Here, the carbonyl oxygen mimics the serotonin pharmacophore.

-

HIV-1 Integrase Inhibitors (Current): Modern drug discovery has revisited Indole-2-carboxylic acid . Recent studies (e.g., Molecules 2023) demonstrate that the C2-carboxyl group acts as a critical chelator for the Mg²⁺ ions in the HIV-1 integrase active site, blocking viral DNA strand transfer.

Experimental Protocol: Synthesis of Ethyl Indole-2-Carboxylate

Objective: To synthesize ethyl indole-2-carboxylate via the Fischer Indole Synthesis. This protocol is selected for its historical significance, robustness, and "self-validating" nature (formation of a crystalline precipitate).

Rationale:

-

Reagent Choice: Polyphosphoric acid (PPA) is used as the catalyst/solvent because it acts as both a proton source for hydrazone formation and a dehydrating agent for the cyclization/ammonia elimination.

-

Causality: The high temperature (110°C) is required to overcome the activation energy of the [3,3]-sigmatropic rearrangement, which is the rate-determining step.

Materials

-

Ethyl pyruvate (11.6 g, 0.1 mol)

-

Phenylhydrazine (10.8 g, 0.1 mol)

-

Polyphosphoric acid (PPA) (50 g)

-

Ethanol (Absolute)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (sat.[6] aq.)

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

In a 250 mL round-bottom flask, dissolve ethyl pyruvate (1 equiv) in 20 mL of ethanol.

-

Add phenylhydrazine (1 equiv) dropwise at 0°C. Observation: A yellow/orange precipitate (phenylhydrazone) will form rapidly.

-

Stir for 30 minutes. Evaporate the ethanol in vacuo to isolate the crude hydrazone oil/solid.

-

Validation Point: If no solid/oil forms, the reagents may be degraded. Phenylhydrazine should be distilled if dark.

-

-

Cyclization (Fischer Rearrangement):

-

Add 50 g of PPA to the crude hydrazone.

-

Heat the mixture to 110°C with vigorous mechanical stirring.

-

Caution: The reaction is exothermic. Monitor internal temperature.

-

Maintain temperature for 30–45 minutes. The mixture will darken significantly.

-

Mechanistic Check: The evolution of ammonia (detectable by smell or damp pH paper) confirms the elimination step is occurring.

-

-

Quenching and Isolation:

-

Cool the reaction mixture to ~60°C.

-

Pour the viscous syrup onto 200 g of crushed ice/water with stirring. The PPA will hydrolyze, and the product will precipitate as a crude solid.

-

Wash the organic layer with saturated NaHCO₃ (to remove residual acid) and brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from ethanol/water (4:1).

-

Yield: Expect 60–70% of a tan/white crystalline solid.

-

Melting Point: 120–123°C (Lit. value).

-

References

-

Baeyer, A. (1866).[7] "Ueber die Reduction aromatischer Verbindungen mittels Zinkstaub." Annalen der Chemie und Pharmacie, 140(3), 295–296. Link

-

Fischer, E., & Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. Link

-

Went, F. W. (1928).[1][8] "Wuchsstoff und Wachstum."[3][8][9] Recueil des Travaux Botaniques Néerlandais, 25, 1–116.

-

Thimann, K. V. (1935). "On the Plant Growth Hormone Produced by Rhizopus suinus." Journal of Biological Chemistry, 109, 279-291. Link

-

Zhao, Y. (2012).[1] "Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants." Molecular Plant, 5(2), 334–338. Link

-